molecular formula C11H16N4 B1419854 1-[4-(Pyrrolidin-1-yl)phenyl]guanidine CAS No. 870782-71-1

1-[4-(Pyrrolidin-1-yl)phenyl]guanidine

Cat. No. B1419854
M. Wt: 204.27 g/mol
InChI Key: UJPBFJLWUHYVOH-UHFFFAOYSA-N
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Description

“1-[4-(Pyrrolidin-1-yl)phenyl]guanidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a guanidine group, which is a functional group consisting of two amine groups attached to a central carbon .


Molecular Structure Analysis

The molecular structure of “1-[4-(Pyrrolidin-1-yl)phenyl]guanidine” includes a pyrrolidine ring attached to a phenyl group via a single bond . The phenyl group is further attached to a guanidine group . The molecular formula of this compound is C13H20N4O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-(Pyrrolidin-1-yl)phenyl]guanidine” include a molecular weight of 362.35 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Safety And Hazards

The safety information for “1-[4-(Pyrrolidin-1-yl)phenyl]guanidine” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The pyrrolidine ring, a key component of “1-[4-(Pyrrolidin-1-yl)phenyl]guanidine”, is a versatile scaffold for the design of new compounds with different biological profiles . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

2-(4-pyrrolidin-1-ylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c12-11(13)14-9-3-5-10(6-4-9)15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H4,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPBFJLWUHYVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Pyrrolidin-1-yl)phenyl]guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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